molecular formula C31H22BrNO B15158286 (4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone CAS No. 817624-97-8

(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone

Cat. No.: B15158286
CAS No.: 817624-97-8
M. Wt: 504.4 g/mol
InChI Key: RDOCBIXNXLUCHQ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone is an organic compound that features a bromophenyl group attached to a biphenyl structure with a diphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone typically involves a multi-step process. One common method includes the following steps:

    Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Formation of Diphenylamino Group: The next step involves the introduction of the diphenylamino group. This can be done through a nucleophilic substitution reaction where diphenylamine reacts with the brominated biphenyl in the presence of a base such as potassium carbonate (K₂CO₃).

    Methanone Formation: The final step involves the formation of the methanone group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the methanone group to an alcohol.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, making the compound useful in electronic applications. Additionally, the bromophenyl group can undergo further functionalization, allowing the compound to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobiphenyl: Similar in structure but lacks the diphenylamino group.

    4-Bromo-4’-(diphenylamino)biphenyl: Similar but with different substituents on the biphenyl structure.

    4,6-Bis((E)-2-(4’-N,N-diphenylamino-[1,1’-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Contains diphenylamino groups and biphenyl structure but with additional vinyl and pyrimidine groups.

Uniqueness

(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone is unique due to the presence of both the bromophenyl and diphenylamino groups, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials.

Properties

CAS No.

817624-97-8

Molecular Formula

C31H22BrNO

Molecular Weight

504.4 g/mol

IUPAC Name

(4-bromophenyl)-[4-[4-(N-phenylanilino)phenyl]phenyl]methanone

InChI

InChI=1S/C31H22BrNO/c32-27-19-15-26(16-20-27)31(34)25-13-11-23(12-14-25)24-17-21-30(22-18-24)33(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H

InChI Key

RDOCBIXNXLUCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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